molecular formula C11H14O4 B160465 1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone CAS No. 1939-70-4

1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone

Cat. No.: B160465
CAS No.: 1939-70-4
M. Wt: 210.23 g/mol
InChI Key: PLLGIMWGTWNSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(2,3-Dihydroxypropoxy)acetophenone is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol It is a derivative of acetophenone, characterized by the presence of a 2,3-dihydroxypropoxy group attached to the acetophenone core

Preparation Methods

The synthesis of 2’-(2,3-Dihydroxypropoxy)acetophenone typically involves the reaction of acetophenone with a suitable dihydroxypropoxy reagent under controlled conditions. One common method involves the use of 2,3-dihydroxypropyl bromide as the reagent, which reacts with acetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2’-(2,3-Dihydroxypropoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The hydroxyl groups in the dihydroxypropoxy moiety can undergo substitution reactions with halogens or other nucleophiles to form different derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2’-(2,3-Dihydroxypropoxy)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(2,3-Dihydroxypropoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound may disrupt the cell membrane integrity of fungal cells, leading to cell death. This is achieved by altering the permeability of the cell membrane and affecting the growth of the hyphae . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

2’-(2,3-Dihydroxypropoxy)acetophenone can be compared with other similar compounds, such as:

The uniqueness of 2’-(2,3-Dihydroxypropoxy)acetophenone lies in its dihydroxypropoxy group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1939-70-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O4/c1-8(13)10-4-2-3-5-11(10)15-7-9(14)6-12/h2-5,9,12,14H,6-7H2,1H3

InChI Key

PLLGIMWGTWNSQB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OCC(CO)O

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CO)O

Synonyms

2'-(2,3-Dihydroxypropoxy)acetophenone

Origin of Product

United States

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